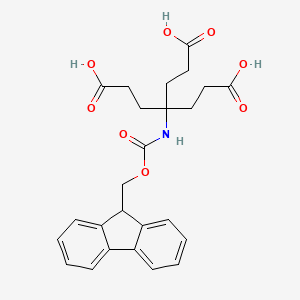

Fmoc aminotriacid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc aminotriacid, also known as 9-fluorenylmethoxycarbonyl aminotriacid, is a derivative of the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is widely used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a valuable tool in solid-phase peptide synthesis (SPPS).

Mecanismo De Acción

Target of Action

The primary target of Fmoc aminotriacid is the amine group of amino acids . The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The Fmoc group interacts with its targets (amines) through a process known as Fmoc protection . This process involves the nucleophilic amine attacking the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl, which is neutralized by the base . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) . . This process affects the peptide synthesis pathway, enabling the formation of complex peptides.

Pharmacokinetics

The inherent hydrophobicity and aromaticity of the fmoc moiety, which can promote the association of building blocks, may influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in peptide synthesis. It enables the formation of complex peptides by protecting the amine group during the synthesis process . This protection allows for the stepwise addition of amino acids in the peptide chain without unwanted side reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Fmoc group is base-labile, meaning it can be removed rapidly by a base . Therefore, the pH of the environment can significantly impact the stability of the Fmoc group. Additionally, the temperature and solvent used can also affect the efficiency of the Fmoc protection and deprotection processes .

Análisis Bioquímico

Biochemical Properties

Fmoc aminotriacid, as a modified amino acid, possesses eminent self-assembly features and shows distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks . This property allows this compound to interact with various enzymes, proteins, and other biomolecules in biochemical reactions .

Cellular Effects

The cellular effects of this compound are largely related to its role in peptide synthesis. It influences cell function by participating in the synthesis of proteins, which are crucial for various cellular processes including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group for amines during peptide synthesis . It exerts its effects at the molecular level by binding to the amino group of amino acids, protecting it during the synthesis process. This protection can be readily removed with a base, exposing the amino acid for further modification .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are related to its stability during peptide synthesis. As a protecting group, it remains stable during the synthesis process and can be readily removed when needed

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, providing protection for amino acids during synthesis. Detailed information on its effects on metabolic flux or metabolite levels is currently lacking.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc aminotriacid typically involves the reaction of an amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base, such as sodium bicarbonate, in an organic solvent like dioxane. Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for the efficient production of Fmoc-protected amino acids. The reaction conditions are optimized to ensure high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc aminotriacid undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.

Coupling: Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are used for coupling reactions.

Major Products

The major products formed from these reactions include deprotected amines and peptides with amide bonds.

Aplicaciones Científicas De Investigación

Fmoc aminotriacid is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: This compound is used in the synthesis of peptides and proteins, which are essential for studying biological processes and developing therapeutics.

Drug Development: The compound is used in the development of peptide-based drugs, including antimicrobial peptides and enzyme inhibitors.

Biomaterials: Fmoc derivatives are used to create self-assembling hydrogels for tissue engineering and drug delivery.

Comparación Con Compuestos Similares

Similar Compounds

Boc (tert-butyloxycarbonyl) Amino Acids: Boc is another protecting group used in peptide synthesis. It is acid-labile, meaning it is removed under acidic conditions.

Cbz (carbobenzyloxy) Amino Acids: Cbz is also used for protecting amine groups but requires hydrogenolysis for deprotection.

Uniqueness

Fmoc aminotriacid is unique due to its base-labile nature, which allows for mild deprotection conditions. This makes it particularly suitable for solid-phase peptide synthesis, where the use of acidic conditions can be detrimental to the peptide-resin linkage .

Propiedades

IUPAC Name |

4-(2-carboxyethyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)heptanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO8/c27-21(28)9-12-25(13-10-22(29)30,14-11-23(31)32)26-24(33)34-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,26,33)(H,27,28)(H,29,30)(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEILWPSAZJGRAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)(CCC(=O)O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2887994.png)

![3-{1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2887997.png)

![N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2887999.png)

![8-(tert-butyl)-N-(furan-2-ylmethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2888000.png)

![N-(2-ethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2888008.png)

![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2888010.png)